N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide is a complex chemical compound notable for its diverse applications in scientific research and industrial processes. Its unique structure combines multiple functional groups, making it an interesting subject for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Ethanesulfonyl Group: : Typically, this involves the reaction of ethanesulfonic acid with a suitable base to form ethanesulfonate, which then reacts with a primary amine (tetrahydroquinoline) under controlled conditions.
Coupling with 3-Methylphenoxyacetic Acid: : This step involves esterification or amide formation reactions, employing catalysts such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the process.
Industrial Production Methods: : Industrial methods leverage large-scale synthesis techniques, maintaining stringent temperature and pressure controls to ensure high purity and yield of the compound. The process often involves automated continuous flow reactors to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline moiety, forming quinoline derivatives.
Reduction: : Reduction reactions could potentially modify the ethanesulfonyl group, altering the compound's properties.
Substitution: : The phenoxy acetamide component is prone to nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide in acidic media.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Amines or thiols in basic or neutral conditions.
Major Products Formed: : Oxidation leads to quinoline derivatives, reduction modifies the ethanesulfonyl group, and substitution reactions yield various acetamide derivatives.
Scientific Research Applications
Chemistry: : Used in synthetic chemistry for the creation of complex organic molecules and as a ligand in catalysis. Biology : Studies its role as a potential inhibitor of specific enzymes, affecting biological pathways. Medicine : Research into its potential pharmacological applications, such as anti-inflammatory or anti-cancer properties. Industry : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: : The compound typically interacts with biological molecules through hydrogen bonding and hydrophobic interactions, affecting the activity of enzymes and receptors. Molecular Targets and Pathways : Primarily targets protein kinases and other signaling molecules involved in cellular communication and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide: : Similar structure with a methyl group at the para position on the phenoxy ring.
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide: : Methyl group at the ortho position.
Unique Aspects: : The meta positioning of the methyl group on the phenoxy ring in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide provides distinct steric and electronic properties, potentially leading to unique biological and chemical behaviors.
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-11-5-7-16-9-10-17(13-19(16)22)21-20(23)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIFAGGDJKJKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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